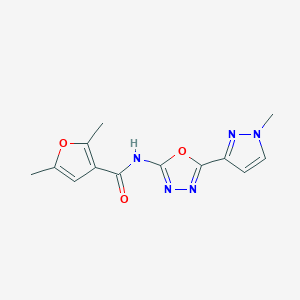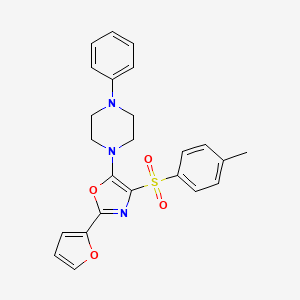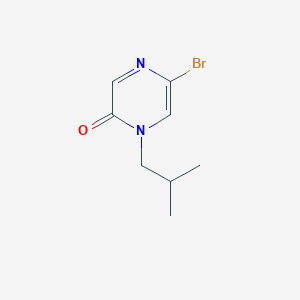![molecular formula C26H34N4O3S2 B2978548 N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 681438-88-0](/img/structure/B2978548.png)
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C26H34N4O3S2 and its molecular weight is 514.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Chemical Synthesis and Reactions
- Studies have demonstrated various methods and reactions involving compounds structurally related to N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. For instance, Yokoyama et al. (1986) explored the preparation of 1,3-selenazin-4-ones using similar cyano and methylthio compounds, showing the potential for diverse chemical synthesis routes (Yokoyama et al., 1986).
2. Catalysis and Hydrogenation Processes
- Research by Wang et al. (2011) on catalysts like Pd@carbon nitride, involving compounds with cyclohexanone, highlights the application of similar chemical structures in catalysis and selective hydrogenation processes in chemical industry (Wang et al., 2011).
3. Biological Activities and Potassium Channel Opening
- The synthesis and biological activities of related potassium channel openers derived from similar chemical structures were explored by Brown et al. (1993), suggesting potential applications in pharmacology, specifically as antihypertensive and antianginal agents (Brown et al., 1993).
4. Antioxidant Agents
- Vartale et al. (2016) synthesized derivatives of similar cyano and methylthio compounds, assessing their potential as potent antioxidant agents, which indicates the relevance of such compounds in antioxidant research (Vartale et al., 2016).
5. Polymer Science
- In polymer science, Liaw et al. (2001) synthesized polyamide-imides containing pendent adamantyl groups, starting from compounds like cyclohexanone, underlining the use of similar chemical structures in the development of advanced polymeric materials (Liaw et al., 2001).
6. Anticancer Activity
- Ghorab et al. (2012) synthesized benzamide derivatives, including compounds structurally related to the query compound, and evaluated their anticancer activity, highlighting the potential of such compounds in cancer research (Ghorab et al., 2012).
7. Colorimetric Sensing
- Younes et al. (2020) investigated benzamide derivatives for colorimetric sensing of fluoride anions, showing the application of similar compounds in the development of sensing materials (Younes et al., 2020).
8. Electrocatalytic Applications
- Trazza et al. (1982) studied the electrochemical behavior of dihydropyridines and tetrahydrobipyridines, which are structurally similar, indicating potential applications in electrocatalysis and energy storage (Trazza et al., 1982).
Propriétés
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S2/c1-25(2)15-20-21(16-27)24(34-22(20)26(3,4)29-25)28-23(31)17-11-13-19(14-12-17)35(32,33)30(5)18-9-7-6-8-10-18/h11-14,18,29H,6-10,15H2,1-5H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHKOXCQTMRLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978467.png)
![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amino]propanamide](/img/structure/B2978469.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2978470.png)


![3-methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine hydrochloride](/img/structure/B2978476.png)



![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2978483.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978488.png)
